molecular formula C18H31BrCl2N2O3 B5299393 N-[(3-bromo-4,5-diethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride

N-[(3-bromo-4,5-diethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride

Cat. No.: B5299393
M. Wt: 474.3 g/mol
InChI Key: RUJSLNFAGXSHBQ-UHFFFAOYSA-N
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Description

N-[(3-bromo-4,5-diethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride is a complex organic compound that features a brominated aromatic ring, morpholine, and amine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromo-4,5-diethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine typically involves multiple steps:

    Bromination: The starting material, 4,5-diethoxybenzaldehyde, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 3-bromo-4,5-diethoxybenzaldehyde.

    Reductive Amination: The brominated aldehyde is then subjected to reductive amination with morpholine and a reducing agent such as sodium triacetoxyborohydride to form the intermediate N-[(3-bromo-4,5-diethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine.

    Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the brominated aromatic ring can be achieved using hydrogenation catalysts, resulting in the removal of the bromine atom.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas is commonly used for hydrogenation.

    Substitution: Nucleophilic substitution reactions often employ bases like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: De-brominated aromatic compounds.

    Substitution: Various substituted aromatic derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-bromo-4,5-diethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(3-bromo-4,5-diethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The brominated aromatic ring and morpholine moiety play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-bromo-4,5-diethoxyphenyl)methyl]-2,4-dimethylaniline
  • N-[(3-bromo-4,5-diethoxyphenyl)methyl]-4-(4-morpholinyl)aniline
  • 3,4-Dimethoxyphenethylamine

Uniqueness

N-[(3-bromo-4,5-diethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride is unique due to its combination of a brominated aromatic ring, morpholine, and amine functionalities. This structural arrangement imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

N-[(3-bromo-4,5-diethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BrN2O3.2ClH/c1-3-23-17-13-15(12-16(19)18(17)24-4-2)14-20-6-5-7-21-8-10-22-11-9-21;;/h12-13,20H,3-11,14H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJSLNFAGXSHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCCCN2CCOCC2)Br)OCC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31BrCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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